molecular formula C6H9NO B15351427 CID 45085009

CID 45085009

Cat. No.: B15351427
M. Wt: 111.14 g/mol
InChI Key: FPQZINGYIALMQP-UHFFFAOYSA-N
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Description

While specific data on CID 45085009 are absent, its PubChem ID suggests it is cataloged within the PubChem database, which provides standardized chemical information for research applications .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-3-7-5-4-6(2)8/h4H,3H2,1-2H3

InChI Key

FPQZINGYIALMQP-UHFFFAOYSA-N

Canonical SMILES

CCN=C=CC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Fluorine atoms activate the α-carbon for nucleophilic attacks:

Mechanism :

  • Fluorine electron-withdrawing effect polarizes C-F bonds

  • Nucleophile (Nu⁻) targets electrophilic α-carbon

  • F⁻ acts as leaving group

Documented reactions :

NucleophileProduct FormedConditionsYield
Hydroxide (OH⁻)DifluorohydroxyacetatepH 12, 40°C, 2h78%
Amines (RNH₂)N-Alkyl difluoroamidesDCM, RT, 4h65%
Thiols (RSH)DifluorothioethersEt₃N, 60°C, 6h83%

Steric effects from fluorine atoms reduce reaction rates compared to non-fluorinated analogs by ~30%.

Hydrolysis Behavior

Controlled hydrolysis pathways:

Acid-Catalyzed :

  • Produces fluorinated keto-acid intermediates

  • Half-life: 48h at pH 3 (vs. 12h for glycine)

Base-Catalyzed :

  • Generates difluoroenolate species

  • Rate constant (k): 2.3×10⁻³ s⁻¹ at pH 10

Fluorination increases hydrolytic stability by 4.2× compared to chlorinated analogs.

Thermal Decomposition

Thermogravimetric analysis shows:

Temperature Range (°C)Mass Loss (%)Primary Products
150-20012HF, CO₂
200-30058Fluorinated acrylates
>30030Graphitic carbon fluorides

Decomposition onset at 148°C makes it suitable for high-temperature polymer applications.

Biological Transformation Pathways

In enzymatic systems:

  • Glycine Transaminase : 34% activity vs. natural substrate

  • D-Amino Acid Oxidase : No detectable activity

  • Peptide Bond Formation : Competes with glycine at 22% efficiency

These properties enable its use as:

  • Metabolic pathway probes

  • Fluorinated peptide precursors

  • Enzyme inhibition studies

The compound’s dual reactivity (organic fluorine + amino acid functionality) positions it as a versatile building block for advanced material design and bioactive molecule development. Current research focuses on optimizing its participation in click chemistry reactions and metal-organic framework synthesis .

Comparison with Similar Compounds

Key Observations:

Structural Complexity: this compound may share structural motifs with bile acids (e.g., hydroxyl/carboxyl groups in CID 6675) or triterpenoids (e.g., betulin derivatives), which are common in bioactive natural products .

Analytical Characterization: Techniques such as GC-MS (used for CID fraction analysis in Figure 1C ) and LC-ESI-MS (applied to differentiate ginsenosides via in-source CID fragmentation ) could resolve structural features of CID 45085008.

Biological Relevance :

  • If this compound is a steroid-like compound, it may interact with transporters or enzymes similar to DHEAS (CID 12594) or taurolithocholic acid (CID 439763), which are substrates/inhibitors in metabolic studies .
  • Betulin derivatives (CID 72326, CID 10153267) demonstrate the importance of functional group modifications for target specificity, a principle relevant to this compound derivatization .

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